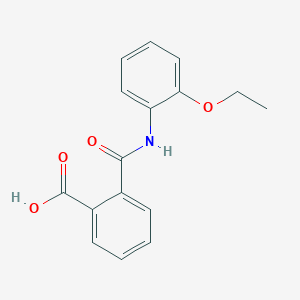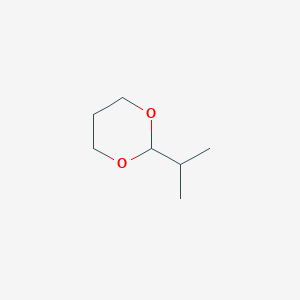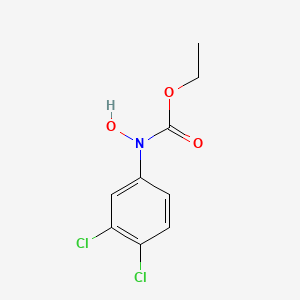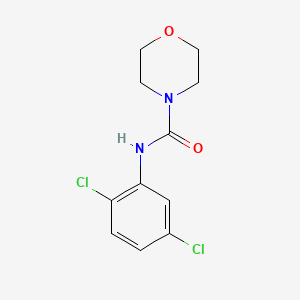
Cinnamic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, potassium salt, also known as potassium cinnamate, is the potassium salt form of cinnamic acid. Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents . The potassium salt form is often used in various applications due to its enhanced solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods, including the Perkin reaction, the Claisen condensation, the Knoevenagel-Doebner condensation, and the Heck reaction . The Perkin reaction involves the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid . For the preparation of cinnamic acid, potassium salt, the following steps are typically involved:
Neutralization: The resulting cinnamic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound, often involves large-scale synthesis using the Perkin reaction due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acids depending on the reagent used.
Applications De Recherche Scientifique
Cinnamic acid, potassium salt, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cinnamic acid and its derivatives involves several pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Cinnamic acid, potassium salt, can be compared with other similar compounds such as:
Benzoic Acid: Both are carboxylic acids, but cinnamic acid has an additional double bond, making it more reactive in certain chemical reactions.
Phenylacetic Acid: Similar structure but lacks the double bond present in cinnamic acid, leading to different reactivity and applications.
p-Coumaric Acid: Similar structure but with a hydroxyl group on the phenyl ring, leading to different biological activities.
Conclusion
This compound, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Its biological activities further enhance its importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H8KO2 |
|---|---|
Poids moléculaire |
187.26 g/mol |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |
Clé InChI |
HCFOYBNXMYSROO-UHDJGPCESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)O.[K] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)






![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
